molecular formula C16H16F2N2O2S B5813232 1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE

1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE

Cat. No.: B5813232
M. Wt: 338.4 g/mol
InChI Key: PSMBICOWPTUGMI-UHFFFAOYSA-N
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Description

1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a 3,4-difluorobenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluorobenzenesulfonyl chloride and 4-phenylpiperazine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture interference.

    Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of 4-phenylpiperazine and triethylamine, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography or recrystallization techniques.

Chemical Reactions Analysis

1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, although these are less common.

    Common Reagents and Conditions: Typical reagents include nucleophiles like amines or alcohols, and conditions often involve mild temperatures and organic solvents.

    Major Products: The major products of these reactions are typically derivatives of the original compound, with substitutions occurring at the sulfonyl chloride group.

Scientific Research Applications

1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways within cells, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE can be compared with other similar compounds:

    Similar Compounds: These include other sulfonyl piperazine derivatives, such as 1-(4-methylbenzenesulfonyl)-4-phenylpiperazine and 1-(4-chlorobenzenesulfonyl)-4-phenylpiperazine.

    Uniqueness: The presence of the 3,4-difluorobenzenesulfonyl group imparts unique chemical and physical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2S/c17-15-7-6-14(12-16(15)18)23(21,22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMBICOWPTUGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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